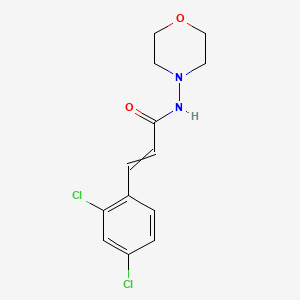![molecular formula C22H24F3N B14223074 N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline CAS No. 501078-10-0](/img/structure/B14223074.png)
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcyclohexylidene group, a propyl chain, and a trifluoromethyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-phenylcyclohexanone with a suitable reagent to form the cyclohexylidene intermediate. This intermediate is then reacted with a propylating agent to introduce the propyl group. Finally, the trifluoromethyl-substituted aniline is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-(trifluoromethyl)aniline: Shares the trifluoromethyl-substituted aniline moiety but lacks the cyclohexylidene and propyl groups.
4-Phenylcyclohexanone: Contains the phenylcyclohexylidene structure but lacks the trifluoromethyl-substituted aniline moiety.
Uniqueness
N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclohexylidene and trifluoromethyl groups enhances its versatility in various applications .
Properties
CAS No. |
501078-10-0 |
|---|---|
Molecular Formula |
C22H24F3N |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[3-(4-phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H24F3N/c23-22(24,25)20-9-4-10-21(16-20)26-15-5-6-17-11-13-19(14-12-17)18-7-2-1-3-8-18/h1-4,6-10,16,19,26H,5,11-15H2 |
InChI Key |
BNXVASAHLLSKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCCNC2=CC=CC(=C2)C(F)(F)F)CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


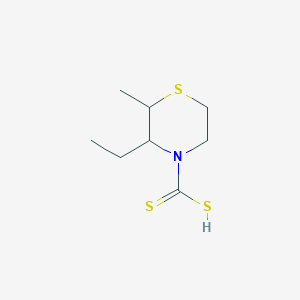
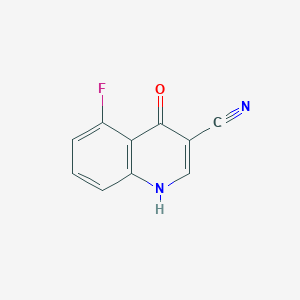
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
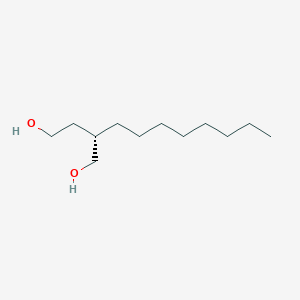
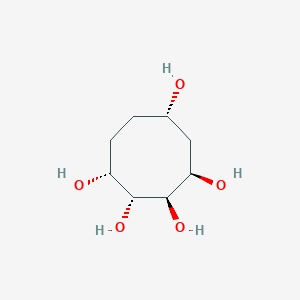
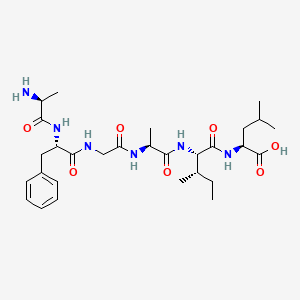
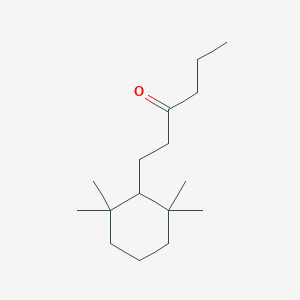
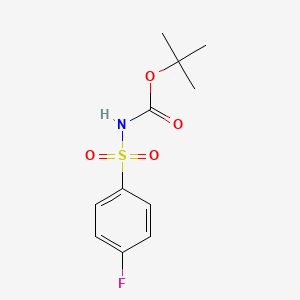
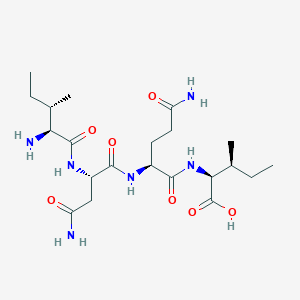
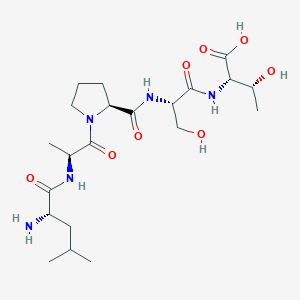

![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)

